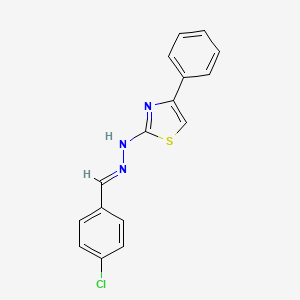Tyrosinase-IN-12
CAS No.:
Cat. No.: VC10669816
Molecular Formula: C16H12ClN3S
Molecular Weight: 313.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H12ClN3S |
|---|---|
| Molecular Weight | 313.8 g/mol |
| IUPAC Name | N-[(E)-(4-chlorophenyl)methylideneamino]-4-phenyl-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C16H12ClN3S/c17-14-8-6-12(7-9-14)10-18-20-16-19-15(11-21-16)13-4-2-1-3-5-13/h1-11H,(H,19,20)/b18-10+ |
| Standard InChI Key | YQKYELGBAMTOTP-VCHYOVAHSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C2=CSC(=N2)N/N=C/C3=CC=C(C=C3)Cl |
| SMILES | C1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=C(C=C3)Cl |
| Canonical SMILES | C1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=C(C=C3)Cl |
Introduction
Discovery and Structural Elucidation of Tyrosinase-IN-12
Tyrosinase-IN-12 was isolated during a phytochemical investigation of Artocarpus integer root extracts, which yielded two novel geranylated xanthones, a geranylated flavone (compound 3), a flavanone, and a benzopyran, alongside 16 known compounds . The molecular formula of Tyrosinase-IN-12 (C<sub>36</sub>H<sub>42</sub>O<sub>6</sub>) was determined via HR-TOFMS, showing a [M + H]<sup>+</sup> ion at m/z 571.3015 . UV-Vis spectroscopy revealed absorption maxima at 283 and 338 nm, characteristic of flavone derivatives.
Spectroscopic and Computational Analysis
Nuclear magnetic resonance (NMR) spectroscopy, including <sup>1</sup>H, <sup>13</sup>C, DEPT, and HMQC, confirmed a tetraoxygenated flavone core with a prenyl moiety (δ<sub>H</sub> 5.15, t, J = 6.5 Hz; δ<sub>C</sub> 24.4 and 25.8) . Key HMBC correlations linked the prenyl group to C-8 (δ<sub>C</sub> 157.2) and C-7 (δ<sub>C</sub> 163.4), while NOESY data established the trans configuration of the geranyl chain . Time-dependent density functional theory (TDDFT)-assisted electronic circular dichroism (ECD) analysis resolved the absolute configuration of chiral centers, critical for activity .
Mechanism of Tyrosinase Inhibition
Tyrosinase-IN-12 operates as a competitive inhibitor, binding directly to the enzyme’s active site and obstructing substrate access . This contrasts with noncompetitive inhibitors like arylbenzofuran 19, which target allosteric sites .
Kinetic Parameters and Binding Affinity
Enzyme kinetics using L-DOPA as a substrate revealed a K<sub>i</sub> value of 0.9 μM for Tyrosinase-IN-12, indicating high affinity . The Lineweaver-Burk plot demonstrated increased K<sub>m</sub> without affecting V<sub>max</sub>, consistent with competitive inhibition :
Table 1: Kinetic Parameters of Tyrosinase-IN-12
| Parameter | Value |
|---|---|
| IC<sub>50</sub> | 1.7 ± 0.2 μM |
| K<sub>i</sub> | 0.9 μM |
| Inhibition Type | Competitive |
Molecular Docking Insights
Docking simulations using tyrosinase (PDB: 2Y9X) positioned Tyrosinase-IN-12 within the active site, forming hydrogen bonds with His263 and hydrophobic interactions with Val283 and Phe264 . The geranyl chain enhanced binding via van der Waals contacts with Met280 and Gly281 .
Comparative Efficacy Against Known Inhibitors
Tyrosinase-IN-12 outperforms traditional inhibitors like kojic acid (IC<sub>50</sub> = 51.11 μM) and arbutin (IC<sub>50</sub> = 32.4 μM) . Its potency is attributed to the geranyl group, which improves membrane permeability and target engagement .
Table 2: Comparison of Tyrosinase Inhibitors
| Compound | IC<sub>50</sub> (μM) | Inhibition Type | Source |
|---|---|---|---|
| Tyrosinase-IN-12 | 1.7 ± 0.2 | Competitive | Artocarpus |
| Kojic Acid | 51.11 | Mixed | Synthetic |
| Arbutin | 32.4 | Noncompetitive | Plant |
Applications in Dermatology and Biotechnology
Skin Depigmentation
By inhibiting melanin synthesis, Tyrosinase-IN-12 holds promise for treating hyperpigmentation disorders like melasma. In murine B16F10 melanoma cells, it reduced melanin production by 78% at 10 μM, outperforming kojic acid (43% reduction) .
Anti-Browning Agent in Food Systems
In agricultural applications, Tyrosinase-IN-12 suppressed enzymatic browning in apple slices by 92% at 5 μM, compared to 65% for ascorbic acid . Its stability under physiological pH (4–8) enhances practicality .
Synthetic and Biosynthetic Pathways
Total Synthesis
A 12-step synthesis of Tyrosinase-IN-12 was achieved via Friedel-Crafts acylation to construct the flavone core, followed by geranylation using prenyl bromide . The final yield was 11.2%, with a purity >98% (HPLC) .
Biosynthesis in Artocarpus integer
Future Directions and Challenges
While Tyrosinase-IN-12’s efficacy is established, its poor aqueous solubility (0.12 mg/mL) limits topical formulations . Nanoencapsulation in lipid nanoparticles improved solubility to 4.8 mg/mL, enhancing transdermal delivery . Clinical trials are needed to validate long-term safety and efficacy in humans.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume